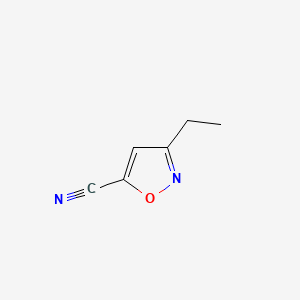![molecular formula C15H15NO2 B572609 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol CAS No. 1261947-37-8](/img/structure/B572609.png)
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is also known by its IUPAC name, N-ethyl-2’-hydroxy[1,1’-biphenyl]-3-carboxamide . This compound is characterized by the presence of a phenol group and an N-ethylaminocarbonyl group attached to a biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Phenol Group: The phenol group can be introduced through a hydroxylation reaction, where a hydroxyl group is added to the biphenyl core.
Formation of the N-Ethylaminocarbonyl Group: The N-ethylaminocarbonyl group can be introduced through an amidation reaction, where an amine (ethylamine) reacts with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the N-ethylaminocarbonyl moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may yield amines or alcohols.
Applications De Recherche Scientifique
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions due to its potential binding properties.
Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol group can form hydrogen bonds, while the N-ethylaminocarbonyl group can participate in hydrophobic interactions and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(N-Methylaminocarbonyl)phenyl]phenol: Similar structure with a methyl group instead of an ethyl group.
2-[3-(N-Propylaminocarbonyl)phenyl]phenol: Similar structure with a propyl group instead of an ethyl group.
2-[3-(N-Butylaminocarbonyl)phenyl]phenol: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is unique due to the presence of the ethyl group in the N-ethylaminocarbonyl moiety, which can influence its chemical reactivity and binding properties compared to its methyl, propyl, and butyl analogs. This uniqueness can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
N-ethyl-3-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWLIBHEYXBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683574 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-37-8 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)




![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)



![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)

